

Thiabendazole-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Thiabendazole-d4

Cat. No.: B562337

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Thiabendazole-d4**, a deuterated analog of the broad-spectrum anthelmintic and fungicide, Thiabendazole. This document furnishes essential chemical data, a detailed analytical methodology, and an illustrative representation of the parent compound's mechanism of action. **Thiabendazole-d4** serves as a crucial tool in pharmacokinetic and metabolic studies, enabling precise quantification of Thiabendazole in biological matrices.

Core Chemical and Physical Data

Thiabendazole-d4 is a stable, isotopically labeled version of Thiabendazole. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical methods.

Property	Value
Chemical Name	2-(4-Thiazolyl)-1H-benzimidazole-d4
CAS Number	1190007-20-5
Molecular Formula	C ₁₀ H ₃ D ₄ N ₃ S
Molecular Weight	205.27 g/mol [1]
Appearance	White to off-white solid

Note: The CAS number for the unlabeled parent compound, Thiabendazole, is 148-79-8.

Analytical Methodology: Quantification of Thiabendazole using Thiabendazole-d4 as an Internal Standard

The following protocol outlines a robust and sensitive method for the quantification of Thiabendazole in biological samples, such as plasma or tissue homogenates, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with **Thiabendazole-d4** as an internal standard. The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Sample Preparation

- **Spiking:** To 100 μ L of the biological sample (e.g., plasma), add a known concentration of **Thiabendazole-d4** solution (e.g., 10 μ L of a 1 μ g/mL solution in methanol).
- **Protein Precipitation:** Add 300 μ L of acetonitrile to the sample to precipitate proteins.
- **Vortexing and Centrifugation:** Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- **Supernatant Collection:** Carefully transfer the supernatant to a clean tube.
- **Evaporation:** Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- **Reconstitution:** Reconstitute the dried residue in 100 μ L of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

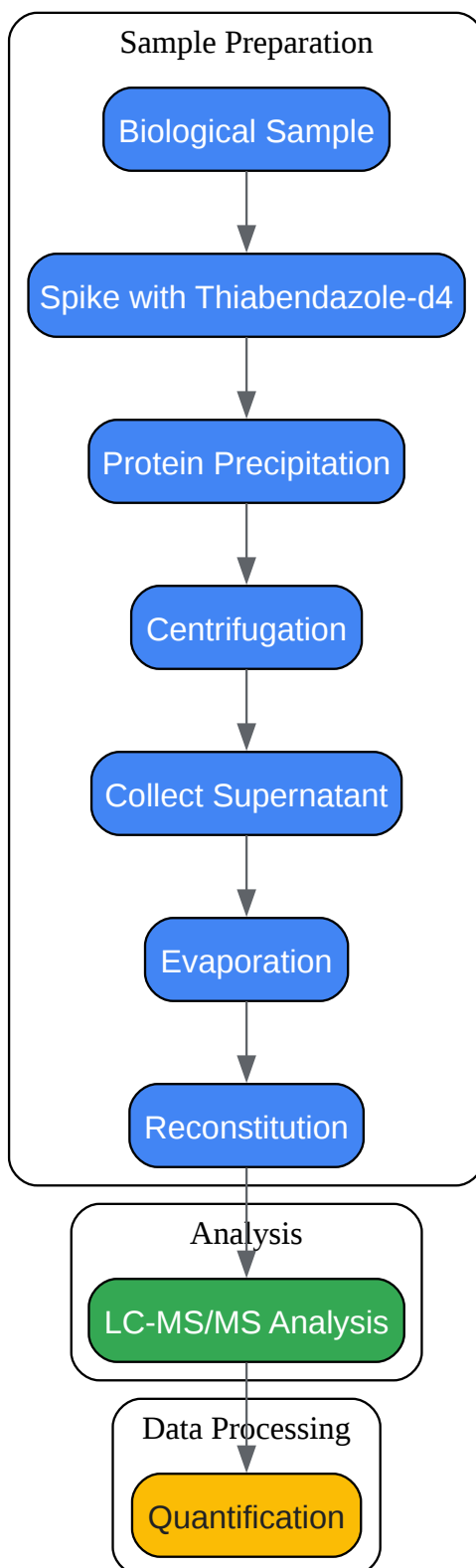
LC-MS/MS Conditions

- **Liquid Chromatography (LC):**
 - **Column:** A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m particle size).

- Mobile Phase: A gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Thiabendazole: m/z 202.0 \rightarrow 175.0
 - **Thiabendazole-d4**: m/z 206.0 \rightarrow 179.0
 - Collision Energy: Optimized for each transition.

Quantification

A calibration curve is constructed by plotting the ratio of the peak area of Thiabendazole to the peak area of **Thiabendazole-d4** against the known concentrations of Thiabendazole standards. The concentration of Thiabendazole in the unknown samples is then determined from this calibration curve.

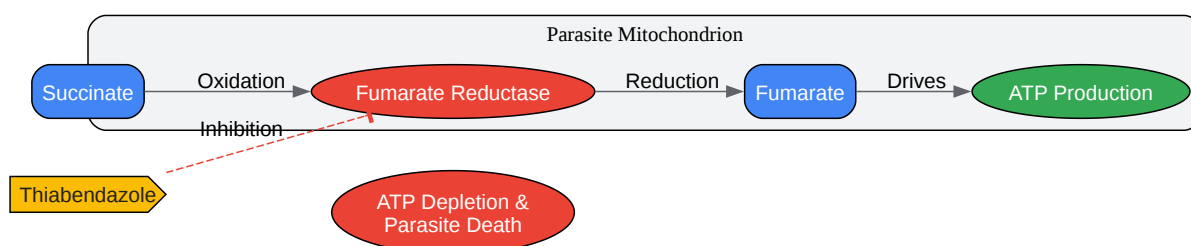


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Workflow for the quantification of Thiabendazole.

Mechanism of Action of Thiabendazole

The primary mechanism of action of Thiabendazole involves the inhibition of the mitochondrial enzyme fumarate reductase in helminths.[2][3] This enzyme is a key component of the anaerobic respiration pathway in many parasitic worms. By inhibiting fumarate reductase, Thiabendazole disrupts the parasite's energy metabolism, leading to its paralysis and eventual death.



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Inhibition of fumarate reductase by Thiabendazole.

This guide provides essential information for researchers working with **Thiabendazole-d4**. The provided analytical method serves as a robust starting point for developing and validating assays for the quantification of Thiabendazole in various experimental settings. The understanding of the parent compound's mechanism of action can further aid in the design and interpretation of studies utilizing this deuterated analog.

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